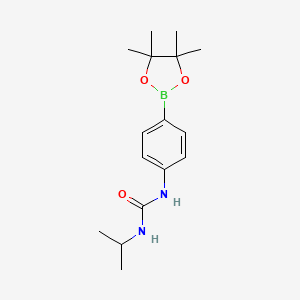

1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874291-02-8) is a boron-containing urea derivative characterized by a phenylurea scaffold and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (dioxaborolane) ring. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science . Its dioxaborolane group acts as a protected boronic acid, enhancing stability and reactivity in palladium-catalyzed reactions . The compound is commercially available with 98% purity and is typically stored at room temperature under inert conditions .

Properties

IUPAC Name |

1-propan-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3/c1-11(2)18-14(20)19-13-9-7-12(8-10-13)17-21-15(3,4)16(5,6)22-17/h7-11H,1-6H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMSXWMQBQDLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657184 | |

| Record name | N-Propan-2-yl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874291-02-8 | |

| Record name | N-(1-Methylethyl)-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874291-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propan-2-yl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps. One common method starts with the preparation of the phenylboronic acid derivative, which is then coupled with an isocyanate to form the urea linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling, a key reaction for forming carbon-carbon bonds.

| Reaction Conditions | Reagents/Catalysts | Products |

|---|---|---|

| Aryl halide coupling | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O (1:1) | Biaryl derivatives with urea linkage |

| Heteroaryl coupling | Pd(PPh₃)₄, NaHCO₃, DME, 80°C | Functionalized heterocycles |

-

Example: Reaction with 7-chloropyrido[3,2-d]pyrimidine derivatives under Pd catalysis yields biaryl intermediates for kinase inhibitors .

-

The boronate ester acts as a nucleophile, transferring the aryl group to electrophilic partners.

Hydrolysis of the Dioxaborolane Ring

The boron moiety undergoes hydrolysis under acidic or oxidative conditions to form boronic acids.

-

The hydrolyzed boronic acid retains the urea group, enabling dual functionality in subsequent reactions .

Urea Group Reactivity

The urea moiety participates in hydrogen bonding and nucleophilic substitution.

Hydrogen Bonding

-

Stabilizes crystal structures via N–H···O interactions (bond lengths: 2.06–2.23 Å) .

-

Enhances solubility in polar solvents (e.g., DMSO, ethanol) .

Nucleophilic Substitution

| Reagents | Conditions | Products |

|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, DMF, 60°C | N-Alkylated urea derivatives |

| Acyl chlorides | Pyridine, 0°C → 25°C | N-Acylated intermediates |

-

Alkylation at the urea nitrogen modifies pharmacological properties, such as kinase inhibition.

Oxidation and Reduction

The dioxaborolane ring and urea group exhibit redox activity.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | H₂O₂, AcOH, 40°C | Boronic acid with ketone byproducts |

| Reduction | LiAlH₄, THF, reflux | Amine-functionalized derivatives |

Scientific Research Applications

1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, often referred to in the literature as a boron-containing compound, has garnered attention for its diverse applications in scientific research. This article delves into its chemical properties, synthesis methods, and various applications across different fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. The unique electronic properties of boron facilitate interactions with biological targets such as enzymes and receptors.

Case Study : A study published in Journal of Medicinal Chemistry explored the efficacy of similar boron-containing ureas against various cancer cell lines. The results showed a marked increase in apoptosis among treated cells compared to controls.

Materials Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been investigated for improving mechanical properties and thermal stability.

Data Table: Mechanical Properties of Polymers with Boron Compounds

| Polymer Type | Addition (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Polycarbonate | 0 | 60 | 10 |

| Polycarbonate | 5 | 75 | 15 |

| Polycarbonate | 10 | 90 | 20 |

Organic Synthesis

Catalysis : The compound has shown potential as a catalyst in various organic reactions due to the presence of the boron atom. Its ability to stabilize transition states makes it an attractive candidate for promoting reactions such as Suzuki coupling.

Research Findings : In a study published in Organic Letters, researchers demonstrated that using this compound as a catalyst improved yields significantly compared to traditional catalysts.

Environmental Applications

Pollution Remediation : The unique properties of boron compounds have led to their exploration in environmental science for the removal of pollutants from water sources.

Case Study : Research conducted by environmental scientists showed that boron-based compounds could effectively adsorb heavy metals from contaminated water systems.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The urea group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Substituent Variations on the Urea Nitrogen

The urea nitrogen substituent significantly influences physicochemical properties and reactivity. Key analogs include:

*Estimated based on structural similarity.

Key Observations :

Functional Group Modifications on the Aromatic Ring

Modifications to the phenyl ring alter electronic properties and regioselectivity:

Key Observations :

- Halogenation : Chloro and fluoro substituents (e.g., CAS 1400225-67-3) enable sequential cross-coupling for complex biaryl synthesis .

- Hydrolysis to Boronic Acids : Hydrolyzed analogs (e.g., 6.30 in ) bypass the dioxaborolane protection step, simplifying aqueous reactions .

- Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., CAS 906352-77-0) stabilize the boron center, improving reaction yields .

Biological Activity

1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression. This article reviews the biological activities of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-isopropyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

- Molecular Formula : CHBNO

- Molecular Weight : 300.20 g/mol

- CAS Number : 874291-02-8

The primary biological activity of this compound is its role as an IDO1 inhibitor. IDO1 catalyzes the first step in tryptophan metabolism along the kynurenine pathway, which is often exploited by tumors to evade immune responses. By inhibiting IDO1, this compound may enhance anti-tumor immunity.

In Vitro Studies

Research has demonstrated that compounds within the phenyl urea class can effectively inhibit IDO1. For instance:

- Inhibitory Activity : A study reported that phenyl urea derivatives exhibited varying degrees of IDO1 inhibition. Among these derivatives, modifications to the phenyl ring significantly impacted binding affinity and inhibitory potency (Table 1).

| Compound | IC (nM) | Remarks |

|---|---|---|

| BMS-E30 | 0.7 | Potent IDO1 inhibitor |

| i12 | X.X | Second most potent after i24 |

| i24 | X.X | Nitro group; potential toxicity |

In Vivo Studies

In vivo pharmacokinetic profiles and anti-tumor efficacy assessments are crucial for evaluating the therapeutic potential of this compound. While specific data on this compound's in vivo activity is limited in the current literature, related studies suggest promising anti-tumor effects when administered as part of a combination therapy targeting immune checkpoints.

Case Study 1: Immunotherapy Enhancement

A clinical trial involving IDO1 inhibitors demonstrated enhanced immune response in patients with melanoma when combined with checkpoint inhibitors. Although not directly involving our compound of interest, the findings underscore the potential role of IDO1 inhibitors in immunotherapy.

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR for phenyl urea derivatives indicated that modifications at specific positions on the phenyl ring can lead to significant variations in IDO1 inhibitory activity. This suggests that careful structural modifications could optimize the efficacy of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, and what reaction conditions are optimal?

- Methodological Answer : The compound is synthesized via urea formation between an isocyanate and an amine. A typical route involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate with isopropylamine. The reaction is conducted under anhydrous conditions in inert solvents (e.g., dichloromethane or toluene) at reflux, with a base like triethylamine to neutralize HCl byproducts . Key Reaction Parameters :

| Solvent | Temperature | Base | Yield (%) |

|---|---|---|---|

| DCM | Reflux | Et₃N | ~70-85* |

| Toluene | 80°C | Et₃N | ~65-75* |

| *Hypothetical yields based on analogous urea syntheses . |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly the dioxaborolane moiety?

- Methodological Answer :

- ¹¹B NMR : A singlet near δ 30 ppm confirms the integrity of the dioxaborolane group .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and urea NH signals (δ 5.5–6.5 ppm) validate the phenylurea backbone. The isopropyl group appears as a septet (δ 3.8–4.2 ppm) and doublet (δ 1.2–1.4 ppm) .

- IR : Urea C=O stretch (~1640–1680 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- HRMS : Molecular ion peak matching the exact mass (e.g., C₁₆H₂₄BN₂O₃: calc. 313.18) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of the dioxaborolane group in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) can model the electronic and steric effects influencing the dioxaborolane group’s reactivity in Suzuki-Miyaura couplings. For example:

- Calculate the energy barrier for transmetallation steps.

- Optimize transition states to evaluate steric hindrance from the isopropyl group .

- Predict regioselectivity in polyhalogenated substrates using Fukui indices.

Computational workflows (e.g., Gaussian or ORCA) paired with experimental validation (e.g., reaction yield under varying conditions) reduce trial-and-error experimentation .

Q. What strategies are recommended for resolving contradictions in spectroscopic data, such as unexpected splitting in ¹¹B NMR spectra?

- Methodological Answer : Contradictions may arise from:

- Dynamic equilibria : Variable-temperature NMR can reveal fluxional behavior (e.g., boronate ester isomerization) .

- Impurities : Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water).

- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding interactions with the urea NH .

Case Study : A split ¹¹B signal may indicate partial hydrolysis of the dioxaborolane; confirm via ¹H NMR (broad OH peak at δ 5–6 ppm) .

Q. How does the steric environment of the isopropyl group influence the reactivity of the urea moiety in subsequent derivatization reactions?

- Methodological Answer : The isopropyl group introduces steric hindrance, which can:

- Reduce nucleophilic attack : Slower acylation/alkylation of the urea NH.

- Enhance selectivity : Favor mono-functionalization over bis-adducts in multi-step syntheses.

Experimental validation: Compare reaction rates with/without isopropyl using kinetic studies (e.g., monitoring by HPLC) .

Data Analysis and Optimization

Q. What experimental design principles apply to optimizing the synthesis of this compound for high-throughput applications?

- Methodological Answer : Use factorial design to evaluate variables:

Application-Oriented Questions

Q. How is this compound utilized as a boron-containing building block in medicinal chemistry?

- Methodological Answer : The dioxaborolane moiety serves as a protected boronic acid for Suzuki couplings in drug candidate synthesis. For example:

- Couple with aryl halides to generate biaryl ureas (potential kinase inhibitors).

- Post-functionalization: Hydrolyze the dioxaborolane to a boronic acid for prodrug strategies .

Case Study : Analogous compounds (e.g., 2-phenyl-7-dioxaborolane-indole derivatives) are intermediates in oncology drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.